Cas no 1805348-73-5 (2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine)
2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine
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- Inchi: 1S/C7H6BrF3N2/c8-4-1-3(6(9)10)7(11)13-5(4)2-12/h1,6H,2,12H2
- InChI Key: CNJQXUVQVDSISF-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)F)=C(N=C1CN)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9
2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062107-1g |
2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine |
1805348-73-5 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine
Professional Introduction to 2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine (CAS No. 1805348-73-5)
2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine, with the CAS number 1805348-73-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into the six-membered ring structure. The presence of multiple functional groups, including an amino methyl group, a bromo substituent, and two fluorine atoms at specific positions, makes this molecule a versatile intermediate in the synthesis of various bioactive molecules.
The< strong>aminomethyl group at the 2-position of the pyridine ring introduces a nucleophilic site that can be readily functionalized through various chemical reactions such as nucleophilic substitution, addition reactions, or coupling reactions. This feature is particularly valuable in drug discovery, where modifications at this position can enhance binding affinity to biological targets or improve pharmacokinetic properties. The< strong>bromo substituent at the 3-position serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures.
The< strong>5-(difluoromethyl) and< strong>6-fluoropyridine moieties contribute to the overall electronic properties and metabolic stability of the compound. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity and binding characteristics of the molecule, making it an attractive scaffold for designing ligands with enhanced binding affinity. Additionally, the fluorine atom at the 6-position can improve metabolic stability by resisting hydrolysis and oxidation, which is a critical factor in drug development.
In recent years, this compound has been explored in several cutting-edge research projects aimed at developing novel therapeutic agents. For instance, studies have demonstrated its utility as a precursor in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The< strong>aminomethyl group allows for easy introduction of additional pharmacophores that can selectively target specific kinases, while the< strong>bromo and< strong>difluoromethyl groups provide structural rigidity and electronic tuning necessary for optimal binding interactions.
The< strong>6-fluoropyridine moiety has also been investigated for its potential in designing antiviral agents. The fluorine atoms enhance the compound's resistance to enzymatic degradation, which is essential for maintaining therapeutic efficacy. Furthermore, computational studies have suggested that modifications around this scaffold can lead to compounds with improved oral bioavailability and reduced toxicity.
The synthesis of< strong>2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to achieve high yields and purity. These methods align with contemporary trends in green chemistry, emphasizing efficiency and sustainability in synthetic processes.
The compound's unique structural features make it a valuable building block for medicinal chemists working on diverse therapeutic areas. Researchers have leveraged its reactivity to develop novel analogs with enhanced pharmacological properties. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in pain signaling pathways, offering potential treatments for chronic pain disorders.
The role of fluorine-containing compounds in drug development cannot be overstated. The presence of fluorine atoms can significantly impact a molecule's pharmacokinetic profile by affecting its lipophilicity, solubility, and metabolic stability. In the case of< strong>2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine, the strategic placement of fluorine atoms optimizes these properties for better drug-like characteristics.
Ongoing research continues to uncover new applications for this compound in various fields beyond pharmaceuticals. Its structural motifs have inspired materials scientists to explore its potential in developing advanced materials with unique electronic properties. Additionally, its role as a precursor in synthesizing agrochemicals has been investigated, highlighting its versatility across different industries.
In conclusion,< strong>2-(Aminomethyl)-3-bromo-5-(difluoromethyl)-6-fluoropyridine (CAS No. 1805348-73-5) is a multifaceted compound with significant potential in drug discovery and material science. Its unique combination of functional groups and electronic properties makes it an indispensable tool for researchers aiming to develop innovative therapeutic agents and advanced materials. As synthetic methodologies continue to evolve, the applications of this compound are expected to expand further, driving progress across multiple scientific disciplines.
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